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CAS No.: 4404-98-2
Cat. No.: B1295098
Get Quote
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Executive Summary

4-Amino-4-methylpentan-2-ol (CAS 4404-98-2), often referred to as Diacetone Alkamine,
represents a critical class of hindered amino alcohols.[1][2][3] Its unique steric bulk, provided
by the gem-dimethyl group at the

-position to the amine, imparts significant resistance to oxidation and metabolic degradation,
making it a high-value scaffold in the synthesis of Hindered Amine Light Stabilizers (HALS) and
pharmaceutical intermediates.

This guide provides a rigorous analysis of the structural and stereochemical isomerism of

, distinguishing 4-amino-4-methylpentan-2-ol from its functional and positional isomers.[2][3]
It details the causal relationships between synthetic conditions and isomeric impurity profiles,
offering self-validating protocols for synthesis and chiral resolution.[3]

Part 1: Structural Analysis & Isomerism

The molecular formula
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allows for a diverse array of structural isomers. In drug development, distinguishing the target
molecule from its constitutional isomers is critical for regulatory compliance and efficacy.

Constitutional Isomers (Regioisomers)

While 4-amino-4-methylpentan-2-ol is the target, several isomers often co-elute or appear as

byproducts in non-selective syntheses.[1][2][3]

Isomer Name

Structure
Description

Key Differentiator

Relevance

4-Amino-4-

methylpentan-2-ol

Primary amine at C4
(tertiary C);
Secondary alcohol at
C2.[1][21[3]

Steric Hindrance:
Gem-dimethyl at C4
blocks N-oxidation.[1]

[2](3]

Target Molecule. Used
for stability.[1][2][3][4]
[5]

N,N-
Diethylethanolamine
(DEAE)

Tertiary amine;
Primary alcohol.[1][3]

Basicity/Reactivity:
Highly nucleophilic N;
no steric bulk.[1][2][3]

Common
solvent/reagent;
distinct metabolic
profile.[2][3]

Leucinol (2-Amino-4-

methylpentan-1-ol)

Primary amine at C2;

Primary alcohol at C1.

[1](21[3]

Biosynthetic Link:

Derived from Leucine.

[1](21(3]

Biological impurity;
different chiral center
location.[1][2][3][4]

1-Amino-4-

methylpentan-2-ol

Primary amine at C1;
Secondary alcohol at
C2.[2][3]

Fragmentation:
Distinct MS
fragmentation
(McLafferty).

Byproduct of
alternative epoxide

ring openings.[2][3]

Stereochemistry of 4-Amino-4-methylpentan-2-ol

The target molecule possesses one chiral center at Carbon 2 (C2).[2][3]

e Carbon 2: Bonded to
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, and the isobutyl-amine chain.[1][2][3] This creates
and
enantiomers.[3]

e Carbon 4: Bonded to

, two

groups, and the methylene bridge.[1][2] Because the two methyl groups are identical, C4 is
achiral.[3]

Implication: The molecule exists as a pair of enantiomers.[2][3][4][6][7] There are no
diastereomers because there is only one stereocenter.[2][3]

Visualization: Isomer Classification

C6H15NO Isomers

Constitutional Isomers
(Connectivity Differs)

. Regioisomer
4

N,N-Diethylethanolamine Leucinol 4-Amino-4-methylpentan-2-ol

(Tertiary Amine) (Primary Alcohol) (Target)

Stereoisomers of
4-Amino-4-methylpentan-2-ol
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Caption: Classification of C6H15NO isomers highlighting the relationship between the target
hindered amine and its common structural analogs.

Part 2: Synthesis & Mechanistic Pathways

The industrial standard for synthesizing 4-amino-4-methylpentan-2-ol is the Reductive
Amination of Diacetone Alcohol (DAA).[1][2][3] This route is preferred over epoxide ring-
opening due to the availability of DAA, but it carries specific risks of side-reaction isomers.[2][3]

Reaction Mechanism[5]

¢ Imine Formation: Diacetone alcohol reacts with ammonia to form a hemiaminal, which
dehydrates to an imine.[2][3]

e Hydrogenation: The imine is reduced by

over a metal catalyst (Raney Ni or Ru) to the amine.[2][3]

 Critical Side Reaction (Dehydration): DAA is prone to retro-aldol or dehydration to Mesityl
Oxide.[1][2][3] Amination of Mesityl Oxide yields the target, but uncontrolled dehydration can
lead to polymerized byproducts or loss of the hydroxyl group.

Visualization: Synthetic Pathway & Impurities
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4-Amino-4-methylpentan-2-ol
(Racemic)

Reduction (Ni/Ru)

Intermediate Imine

NH3 + H2

Click to download full resolution via product page

Caption: Mechanistic flow of reductive amination. Note the competitive dehydration path to
Mesityl Oxide which must be controlled via temperature.
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Part 3: Validated Experimental Protocols
Synthesis: High-Pressure Reductive Amination

Objective: Synthesize 4-amino-4-methylpentan-2-ol with >95% chemoselectivity, minimizing
retro-aldol degradation.

Reagents:

4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol): 1.0 eq[1][2][3]

Ammonia (Liquid or Methanolic): 5.0 - 10.0 eq (Excess required to suppress secondary
amine formation)[1][2]

Catalyst: Raney Nickel (active) or Ruthenium on Carbon (5% Ru/C)

Solvent: Methanol (optional, can run neat)

Protocol:

Preparation: Charge a high-pressure autoclave (Hastelloy or SS316) with Diacetone Alcohol
and 5 wt% Raney Nickel (washed with EtOH).

o Ammonolysis: Seal reactor. Cool to 0°C. Introduce anhydrous

to achieve a molar ratio of 8:1 (
:Ketone).[2][3]

o Hydrogenation: Pressurize with
to 50 bar (725 psi).

o Reaction: Heat slowly to 80°C. Note: Exceeding 100°C promotes dehydration to mesityl
oxide.[1][2][3] Stir at 1000 rpm for 6 hours.

o Workup: Cool to room temperature. Vent

(scrubber required).[3] Filter catalyst under inert atmosphere (Raney Ni is pyrophoric).[3]
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 Purification: Distill the filtrate under reduced pressure.
o Boiling Point: ~75-80°C at 15 mmHg.[2][3]
o Yield: Expected 85-92%.[2][3]
Analytical Resolution: Chiral HPLC
To separate the (R) and (S) enantiomers of 4-amino-4-methylpentan-2-ol.[1][2][3]

e Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]
[21[3]

o Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2][3]

o Causality: Diethylamine is essential to mask residual silanols on the silica support,
preventing peak tailing of the amine analyte.

e Flow Rate: 1.0 mL/min.[1][2][3]

o Detection: Refractive Index (RI) or UV at 210 nm (weak absorbance due to lack of
chromophore; derivatization with benzoyl chloride recommended for UV sensitivity).[3]

Part 4: References & Authority[1][2][4][5]

o National Institute of Standards and Technology (NIST).4-Amino-4-methylpentan-2-ol Mass
Spectrum and Properties.[1][2][3] NIST Chemistry WebBook, SRD 69.[3][8] [Link]

e PubChem.Compound Summary: 4-Amino-4-methylpentan-2-ol.[1][2][3] National Library of
Medicine.[1][2][3] [Link]

o Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium
Triacetoxyborohydride."[3][9] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
(Foundational protocol for reductive amination mechanisms). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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